3-(4-fluorophenyl)-N-(4-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-fluorophenyl)-N-(4-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of fluorophenyl and methoxyphenyl groups attached to an isochromene core, making it a subject of interest in organic chemistry and material science.
Vorbereitungsmethoden
The synthesis of 3-(4-fluorophenyl)-N-(4-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide typically involves multi-step organic reactions. One common method includes the use of vertical Bridgman technique to grow single crystals of the compound . The reaction conditions often involve specific temperature controls and the use of solvents to facilitate the crystallization process. Industrial production methods may vary, but they generally follow similar principles of controlled synthesis and purification to ensure the desired product’s quality and purity.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The fluorophenyl and methoxyphenyl groups can participate in substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Wissenschaftliche Forschungsanwendungen
3-(4-fluorophenyl)-N-(4-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and material science.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its structural properties.
Industry: It is used in the development of advanced materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism of action of 3-(4-fluorophenyl)-N-(4-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide involves its interaction with specific molecular targets. The compound’s fluorophenyl and methoxyphenyl groups play a crucial role in its binding affinity and activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with various enzymes and receptors, influencing biological processes .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 3-(4-fluorophenyl)-N-(4-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:
- 4-fluorophenyl 4-methoxyphenyl sulfone
- 4-methoxyphenyl 4-fluorophenyl ketone These compounds share some structural similarities but differ in their chemical properties and potential applications. The presence of the isochromene core in this compound adds to its uniqueness and versatility in various research fields .
Eigenschaften
Molekularformel |
C23H18FNO4 |
---|---|
Molekulargewicht |
391.4 g/mol |
IUPAC-Name |
3-(4-fluorophenyl)-N-(4-methoxyphenyl)-1-oxo-3,4-dihydroisochromene-6-carboxamide |
InChI |
InChI=1S/C23H18FNO4/c1-28-19-9-7-18(8-10-19)25-22(26)15-4-11-20-16(12-15)13-21(29-23(20)27)14-2-5-17(24)6-3-14/h2-12,21H,13H2,1H3,(H,25,26) |
InChI-Schlüssel |
SBCYKLWSIGDGSN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.